4-(benzyloxy)-3-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acid
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Overview
Description
4-(benzyloxy)-3-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acid is an organic compound with potential applications in various scientific fields. The molecular structure of the compound consists of a benzyloxy group, a tert-butoxycarbonyl (Boc) amino group, and a butanoic acid moiety. The compound is of particular interest due to its reactivity and potential use in synthetic organic chemistry.
Preparation Methods
The synthesis of 4-(benzyloxy)-3-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acid can be achieved through several routes, depending on the desired scale and specificity. A common laboratory method involves the following steps:
Starting with 4-hydroxybenzoic acid, the benzyloxy group is introduced using a benzylation reaction, typically involving benzyl bromide and a base such as potassium carbonate.
The resulting benzyloxybenzoic acid is then subjected to a multi-step synthesis to introduce the tert-butoxycarbonyl (Boc) protecting group. This step usually involves reacting the compound with tert-butyl chloroformate in the presence of a base.
Finally, the amino group is introduced via an amidation reaction, often using reagents like N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC).
Industrial production of this compound typically involves similar reaction pathways but optimized for large-scale processes with higher yields and efficiency. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to maximize the purity and yield of the final product.
Chemical Reactions Analysis
4-(benzyloxy)-3-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation
: The benzyloxy group can be oxidized to a corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction
: The carbonyl group within the butanoic acid moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution
: The benzyloxy group can be replaced with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide.
Common reagents and conditions used in these reactions include acidic and basic conditions, varying solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions include derivatives with modified functional groups, allowing further diversification of the compound for specific applications.
Scientific Research Applications
4-(benzyloxy)-3-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acid has diverse applications in scientific research, including:
Chemistry
: It serves as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
: The compound can be used to modify peptides or proteins through conjugation reactions, allowing the study of protein structure and function.
Medicine
: Its potential as a precursor for drug development is significant, particularly in the design of prodrugs where the compound's functional groups can be tailored for improved pharmacokinetics and targeted drug delivery.
Industry
: It finds use in the synthesis of specialty chemicals and materials, including polymers and coatings, where specific functional groups are required for desired properties.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-3-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acid depends on its specific application and the molecular targets it interacts with. In biochemical studies, the compound may interact with enzymes, altering their activity through covalent modification or binding to active sites. In drug development, the compound's functional groups can be designed to interact with specific biological targets, such as receptors or enzymes, thereby modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 4-(benzyloxy)-3-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acid include:
4-(methoxy)-3-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acid
4-(benzyloxy)-3-{[(tert-butoxy)carbonyl]amino}-4-oxobutanamide
: The amide derivative exhibits different chemical and physical properties, useful in studying the effects of amide functional groups in biological systems.
4-(benzyloxy)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid
: This hydroxylated version provides insights into the reactivity and interactions of hydroxyl groups compared to carbonyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which offers a versatile platform for chemical modifications and applications across various scientific disciplines.
Properties
CAS No. |
145126-18-7 |
---|---|
Molecular Formula |
C16H21NO6 |
Molecular Weight |
323.3 |
Purity |
95 |
Origin of Product |
United States |
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